molecular formula C24H32O2P2 B13383367 3-tert-butyl-4-(3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl)-2-methyl-2H-1,3-benzoxaphosphole

3-tert-butyl-4-(3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl)-2-methyl-2H-1,3-benzoxaphosphole

Cat. No.: B13383367
M. Wt: 414.5 g/mol
InChI Key: GDRJABGDYUOXJB-UHFFFAOYSA-N
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Description

(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a chiral biphosphorus ligand. This compound is notable for its unique structure, which includes two oxaphosphole rings connected by a bibenzo bridge. The presence of tert-butyl and dimethyl groups enhances its steric properties, making it a valuable ligand in asymmetric catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

    Formation of the Oxaphosphole Rings: The initial step involves the formation of the oxaphosphole rings through a cyclization reaction. This can be achieved by reacting a suitable phosphine oxide with a diol under acidic conditions.

    Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions. This step requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the oxaphosphole rings, followed by the addition of tert-butyl and dimethyl halides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production of high-quality (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxaphosphole rings to phospholanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include phosphine oxides, phospholanes, and substituted derivatives of the original compound.

Scientific Research Applications

(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: The compound is studied for its potential as a chiral ligand in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially those requiring chiral catalysts.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole exerts its effects involves its role as a chiral ligand. The compound coordinates with transition metals to form complexes that facilitate asymmetric catalysis. The steric and electronic properties of the ligand influence the selectivity and efficiency of the catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its specific combination of tert-butyl and dimethyl groups, which provide a distinct steric environment. This makes it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.

Properties

Molecular Formula

C24H32O2P2

Molecular Weight

414.5 g/mol

IUPAC Name

3-tert-butyl-4-(3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl)-2-methyl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3

InChI Key

GDRJABGDYUOXJB-UHFFFAOYSA-N

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C

Origin of Product

United States

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